Structural Novelty vs. Closest Analog: A Scaffold-Level Differentiation
The compound contains a 2-methoxyphenoxy group attached via a but-2-yn-1-yl linker to a 1-methyl-5-oxopyrrolidine-3-carboxamide core. The closest commercially available analog is the 1,3-benzodioxole variant (N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide). The difference lies in the aryl ether moiety: a flexible methoxy group versus a conformationally restricted, electron-rich dioxole ring . This modification is known to influence logD, metabolic stability, and target engagement profiles in analogous pyrrolidine amide series, though no direct comparative data exists for this specific compound [1].
| Evidence Dimension | Structural divergence at the terminal aryl ether group |
|---|---|
| Target Compound Data | 2-methoxyphenoxy substituent; C17H20N2O4; MW 316.35 g/mol |
| Comparator Or Baseline | 1,3-benzodioxol-5-yloxy analog; C17H18N2O5; MW 330.34 g/mol |
| Quantified Difference | ΔMW = 13.99 g/mol; difference in hydrogen bond acceptor count (4 vs 5); altered electronic profile |
| Conditions | Structural comparison only; no experimental assay data available |
Why This Matters
This structural distinction is the sole differentiator; it prevents functional extrapolation and mandates bespoke profiling if biological activity is desired.
- [1] Expert analysis of pyrrolidine carboxamide structure-activity relationships based on patent US20200048195A1 (Substituted Pyrrolidine Carboxamide Compounds). View Source
